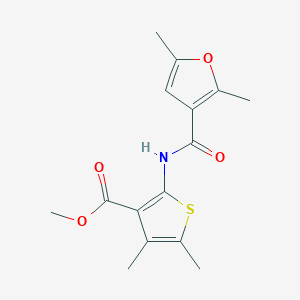

Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Description

Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a methyl ester at position 3 and a 2,5-dimethylfuran-3-carboxamido substituent at position 2 of the thiophene ring. Its molecular formula is C₁₆H₁₇NO₄S, with a molecular weight of 327.4 g/mol. Structurally, it combines a rigid thiophene core with a fused dimethylfuran moiety, which may influence its electronic properties and biological interactions .

The synthesis of such compounds typically involves the acylation of methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS: 4651-93-8) with an activated derivative of 2,5-dimethylfuran-3-carboxylic acid, such as its acid chloride or mixed anhydride, under reflux conditions in aprotic solvents like toluene or dichloromethane .

Properties

IUPAC Name |

methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-7-6-11(9(3)20-7)13(17)16-14-12(15(18)19-5)8(2)10(4)21-14/h6H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOASPAVLIZXLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Materials Science: It is explored for use in the development of organic semiconductors and conductive polymers.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Comparisons

Bioactivity Trends

- Phenolic Substituents: Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido) derivatives exhibit 83.1% anti-inflammatory activity (vs. 85% for diclofenac) due to radical-scavenging phenolic -OH groups .

- Electron-Withdrawing Groups : Chlorine (e.g., 2,5-dichlorobenzamido) may enhance metabolic stability but reduce solubility .

- Furan vs.

Physicochemical Properties

Biological Activity

Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the molecular formula with a molecular weight of 333.34 g/mol. Its structural features include a furan moiety and a thiophene ring, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated its effectiveness against several cancer cell lines:

- Cell Lines Tested : Breast, colon, lung, and prostate cancer cells.

- Mechanism of Action : The compound exhibits selective inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased levels of reactive oxygen species (ROS) in cancer cells, promoting apoptosis (programmed cell death) at the G1 phase of the cell cycle .

| Cell Line | IC50 (μM) | Comparison to Etoposide |

|---|---|---|

| Breast Cancer | Low Micromolar | More effective |

| Colon Cancer | Low Micromolar | More effective |

| Lung Cancer | Low Micromolar | More effective |

| Prostate Cancer | Low Micromolar | More effective |

Cytotoxicity and Selectivity

The compound demonstrates low toxicity towards normal cells while maintaining high efficacy against cancerous cells. This selectivity is crucial for developing therapeutic agents that minimize side effects associated with conventional chemotherapy .

Case Studies

-

Study on Topoisomerase Inhibition :

- A series of compounds based on the 2,5-dimethylthiophene structure were synthesized and tested. Three compounds showed significant topoisomerase II inhibitory activity without intercalating DNA, suggesting a targeted mechanism of action .

- The study employed molecular docking studies to confirm the binding affinity of these compounds for the topoisomerase II enzyme.

- Evaluation of ROS Induction :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.